molecular formula C15H19FN4 B6896287 5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B6896287
M. Wt: 274.34 g/mol
InChI Key: GPHHLXSTAHLRJZ-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring system substituted with a fluorine atom, a methyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation followed by a reduction process.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Attachment of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Final Assembly: The final compound is assembled by coupling the triazole-substituted naphthalene with the appropriate amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the naphthalene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are employed.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives or hydrogenated naphthalene rings.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The triazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The naphthalene core provides structural stability and facilitates interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared to other triazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated naphthalene core with a triazole moiety, providing a distinct set of chemical and biological properties that can be leveraged in drug design and other applications.

Properties

IUPAC Name

5-fluoro-2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4/c1-10-6-7-11-12(4-3-5-13(11)16)15(10)17-8-14-19-18-9-20(14)2/h3-5,9-10,15,17H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHHLXSTAHLRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1NCC3=NN=CN3C)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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